discovery and isolation of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane
discovery and isolation of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane
An In-depth Technical Guide to the Discovery and Isolation of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane from Dracaena cochinchinensis
Introduction: Unveiling a Bioactive Homoisoflavonoid
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is a chiral homoisoflavonoid, a class of natural phenolic compounds distinguished by a C16 skeleton comprising a chromane core with a benzyl substituent at the C-3 position. This specific stereoisomer has garnered significant attention within the scientific community for its notable biological activities. Primarily sourced from the resinous heartwood of Dracaena cochinchinensis, colloquially known as "Dragon's Blood," this molecule has been identified as a potent promoter of osteogenic differentiation in mesenchymal stem cells[1]. This activity underscores its therapeutic potential in bone regeneration and for addressing conditions like osteoporosis[1].
The discovery and subsequent isolation of this compound are rooted in the ethnobotanical history of Dragon's Blood, a traditional medicine used for centuries to invigorate blood circulation and treat injuries[2]. Modern phytochemical investigations have sought to identify the specific molecules responsible for these therapeutic effects, leading to the isolation of a rich array of flavonoids and stilbenoids, including (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane[3].
This guide serves as a technical deep-dive for researchers, natural product chemists, and drug development professionals, detailing the scientific rationale and field-proven methodologies for the successful extraction, purification, and structural characterization of this promising bioactive compound.
Part 1: The Botanical Source – Dracaena cochinchinensis
The primary natural source of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is the dark red resin produced by trees of the Dracaena genus, particularly Dracaena cochinchinensis[2]. This resin, known as Dragon's Blood, is not a sap but rather a secondary metabolite produced by the plant in response to injury or fungal infection[2]. The resin accumulates in the xylem and hardens, creating a glassy, crimson material rich in phenolic compounds[2]. Understanding this botanical origin is crucial, as the concentration of the target compound and other bioactive constituents is highest in this resinous wood, making it the exclusive material for extraction.
Part 2: A Validated Protocol for Crude Extraction
The fundamental principle of extraction is to use a solvent system that maximizes the yield of the target compound while minimizing the co-extraction of undesirable matrix components. Homoisoflavonoids are moderately polar phenolic compounds, making polar organic solvents like methanol or ethanol highly effective for their extraction from the resinous wood matrix.
Rationale for Solvent Choice: Methanol is frequently chosen for the exhaustive extraction of flavonoids from Dracaena resin due to its high polarity, which efficiently solubilizes phenolic hydroxyl groups, and its volatility, which simplifies removal during the concentration phase. Ultrasonic-assisted extraction is often employed to enhance efficiency by using cavitation to disrupt cell walls and improve solvent penetration[4].
Step-by-Step Extraction Protocol:
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Material Preparation: Obtain authentic, dried resinous wood of Dracaena cochinchinensis. Grind the material into a coarse powder (approx. 20-40 mesh) to increase the surface area for solvent contact.
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Maceration & Sonication:
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Accurately weigh the powdered resin (e.g., 100 g).
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Place the powder into a suitable flask and add methanol at a solid-to-liquid ratio of 1:10 (w/v) (i.e., 1 L of methanol).
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Subject the mixture to ultrasonic extraction for 30-45 minutes at room temperature[4]. This step accelerates the extraction process.
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Following sonication, allow the mixture to macerate for 24 hours at room temperature, with occasional agitation.
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Filtration and Re-extraction:
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Filter the mixture through Whatman No. 1 filter paper to separate the methanol extract from the plant residue (marc).
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To ensure exhaustive extraction, repeat the maceration and filtration process on the marc two more times with fresh methanol.
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-
Concentration:
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Combine all methanol filtrates.
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Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This gentle heating prevents the thermal degradation of phenolic compounds.
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The process is complete when a viscous, dark-red crude extract is obtained. This crude extract serves as the starting material for chromatographic purification.
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Part 3: Chromatographic Isolation and Purification Workflow
The isolation of a single, pure compound from a complex crude extract is a multi-step process that leverages differences in the physicochemical properties of the constituent molecules, primarily polarity. A logical workflow combining different chromatographic techniques is essential for achieving high purity.
Protocol for Phase 1: Silica Gel Column Chromatography This initial step aims to separate the crude extract into several fractions of decreasing polarity, thereby isolating groups of compounds.
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Column Packing: Prepare a glass column packed with silica gel (100-200 mesh) using a suitable non-polar solvent (e.g., n-hexane) as the slurry.
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Sample Loading: Adsorb the crude extract (e.g., 5 g) onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.
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Gradient Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane or chloroform) and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, etc., v/v)[5]. The rationale is that non-polar compounds will elute first, followed by compounds of increasing polarity as the solvent strength of the mobile phase increases.
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Fraction Collection & Analysis: Collect fractions of a fixed volume (e.g., 50 mL). Analyze each fraction using Thin-Layer Chromatography (TLC) with a suitable developing solvent (e.g., Chloroform:Ethyl Acetate, 9:1) and visualize under UV light (254 nm). Combine fractions that show similar TLC profiles and contain spots corresponding to the expected polarity of homoisoflavonoids.
Protocol for Phase 2: Sephadex LH-20 Chromatography The fractions enriched with the target compound are further purified on a Sephadex LH-20 column. This matrix separates compounds based on a combination of size exclusion and hydrogen bonding interactions, making it highly effective for separating phenolic compounds.
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Column Preparation: Swell the Sephadex LH-20 resin in methanol for several hours and then pack it into a column.
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Elution: Dissolve the combined, concentrated fractions from the silica gel step in a minimal amount of methanol. Load the sample onto the column and elute with 100% methanol (isocratic elution)[6].
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Fraction Collection: Collect fractions and monitor via TLC to isolate the fraction containing the target compound with higher purity.
Protocol for Phase 3: Preparative High-Performance Liquid Chromatography (HPLC) The final purification step uses preparative HPLC to isolate the target compound to a high degree of purity (>98%). A reversed-phase C18 column is typically used, where separation is based on hydrophobicity.
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System Setup: Use a preparative HPLC system equipped with a C18 column.
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Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape[4]. A typical gradient might run from 30% to 70% acetonitrile over 40 minutes.
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Injection and Collection: Dissolve the semi-purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the column. Monitor the eluent with a UV detector (typically around 280 nm for flavonoids). Collect the peak corresponding to the retention time of the target compound.
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Purity Confirmation: Re-analyze the collected peak on an analytical scale HPLC to confirm its purity. Combine pure fractions and remove the solvent under vacuum to yield the final isolated compound.
Part 4: Structural Elucidation and Physicochemical Characterization
Once isolated, the definitive identification of the compound is achieved through a combination of spectroscopic techniques. The data obtained are compared with literature values for known compounds or used to determine the structure of a novel substance.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane | - |
| Molecular Formula | C₁₆H₁₆O₃ | Calculated |
| Molecular Weight | 256.30 g/mol | Calculated |
| Appearance | White to off-white solid | [7] |
| Stereochemistry | (R) at C-3 | [3] |
Mass Spectrometry (MS) High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental composition.
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Expected Result: The analysis would yield a molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of C₁₆H₁₆O₃, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further validate the structure by showing characteristic losses of fragments like the benzyl group or parts of the chromane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure and stereochemistry. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required for unambiguous assignment.
Expected NMR Signal Assignments for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane
| Position | Expected ¹³C Signal (δc, ppm) | Expected ¹H Signal (δH, ppm) | Multiplicity & Key Correlations (COSY, HMBC) |
| Chromane Ring | |||
| C-2 | ~68-72 (CH₂) | Two diastereotopic protons, ~4.1-4.3 | ddm, ddm; COSY to H-3 |
| C-3 | ~30-35 (CH) | Multiplet, ~3.0-3.2 | m; COSY to H-2, H-4, H-9 |
| C-4 | ~28-32 (CH₂) | Two diastereotopic protons, ~2.7-2.9 | m; COSY to H-3 |
| C-4a | ~115-120 (C) | - | HMBC to H-5, H-4 |
| C-5 | ~128-132 (CH) | Doublet, ~6.8-7.0 | d; COSY to H-6; HMBC to C-4, C-7 |
| C-6 | ~112-116 (CH) | Doublet of doublets, ~6.3-6.5 | dd; COSY to H-5, H-8 |
| C-7 | ~155-158 (C-OH) | - | HMBC to H-5, H-6, H-8 |
| C-8 | ~102-106 (CH) | Doublet, ~6.2-6.4 | d; COSY to H-6; HMBC to C-7, C-4a |
| C-8a | ~154-157 (C-O) | - | HMBC to H-2, H-8 |
| Benzyl Substituent | |||
| C-9 (CH₂) | ~38-42 (CH₂) | Doublet, ~2.6-2.8 | d; COSY to H-3; HMBC to C-3, C-1' |
| C-1' | ~130-134 (C) | - | HMBC to H-9, H-2'/6' |
| C-2', C-6' | ~128-132 (CH) | Doublet, ~7.0-7.2 (AA'BB') | d; COSY to H-3'/5' |
| C-3', C-5' | ~114-118 (CH) | Doublet, ~6.6-6.8 (AA'BB') | d; COSY to H-2'/6' |
| C-4' | ~154-157 (C-OH) | - | HMBC to H-2'/6', H-3'/5' |
Note: The exact chemical shifts can vary based on the solvent used for analysis (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆). The comprehensive analysis of these 1D and 2D NMR spectra allows for the unambiguous assignment of every proton and carbon, confirming the connectivity and constitution of the isolated molecule[6][8][9].
Conclusion
The is a testament to the value of modern phytochemical investigation of traditional medicines. The process, while meticulous, follows a logical and validated pathway from the botanical source to the pure, characterized compound. It begins with the targeted selection of Dracaena cochinchinensis resin, followed by efficient solvent extraction and a systematic, multi-stage chromatographic purification. The final structural proof relies on the powerful combination of mass spectrometry and advanced NMR techniques. This guide provides a robust framework for researchers to successfully isolate this and other related homoisoflavonoids, enabling further investigation into their promising therapeutic applications, particularly in the field of regenerative medicine and drug development.
References
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